molecular formula C7H9BrN2O2 B1383179 6-Bromo-2,4-dimethoxypyridin-3-amine CAS No. 1989659-78-0

6-Bromo-2,4-dimethoxypyridin-3-amine

Cat. No.: B1383179
CAS No.: 1989659-78-0
M. Wt: 233.06 g/mol
InChI Key: UJQYANZWTNOYKB-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethoxypyridin-3-amine ( 1989659-78-0) is a brominated aminopyridine compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 . This chemical is characterized by its pyridine ring structure substituted with an amine group, two methoxy groups, and a bromine atom, making it a valuable building block in organic synthesis. As a substituted pyridine, it serves as a versatile intermediate for researchers in medicinal chemistry and drug discovery. The bromine atom offers a reactive site for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex molecules. The specific research applications and detailed mechanism of action for this compound are areas of ongoing investigation and are not fully delineated in the available literature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

6-bromo-2,4-dimethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-11-4-3-5(8)10-7(12-2)6(4)9/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQYANZWTNOYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination and Methoxylation

This method focuses on introducing bromine and methoxy groups sequentially onto a pyridine scaffold.

Key Steps :

  • Starting Material : 3-Aminopyridine derivatives serve as precursors.
  • Methoxylation : Hydroxyl groups at positions 2 and 4 are methylated using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Bromination : Electrophilic bromination at position 6 is achieved using N-bromosuccinimide (NBS) under acidic or radical conditions.

Example Protocol :

Step Reagents/Conditions Yield
Methoxylation CH₃I, K₂CO₃, DMF, 80°C, 12h 85–90%
Bromination NBS, AIBN, CCl₄, reflux, 6h 75–80%

Challenges :

  • Competing bromination at other positions necessitates careful control of reaction conditions.
  • Protecting the amine group may be required to prevent side reactions.

Halogen Dance Strategy

This approach leverages bromine migration to achieve regioselective positioning.

Procedure :

  • Initial Bromination : 5-Bromo-2,3-dimethoxypyridin-4-ol is synthesized via NBS bromination.
  • Protection : Hydroxyl groups are protected as methoxymethyl (MOM) ethers.
  • Halogen Dance : Treatment with lithium diisopropylamide (LDA) and catalytic bromine induces bromine migration from position 5 to 6.
  • Deprotection and Methylation : MOM groups are cleaved, and hydroxyls are methylated.

Optimized Conditions :

Step Reagents Temperature Yield
Bromine Migration LDA, Br₂, THF, -78°C → RT 90%

Advantages :

  • High regioselectivity for bromine at position 6.
  • Compatible with scalable synthesis.

Palladium-Catalyzed Amination

This method introduces the amine group via cross-coupling.

Synthesis Pathway :

Experimental Data :

Parameter Value
Catalyst Pd(OAc)₂/XPhos
Base Cs₂CO₃
Solvent Toluene
Temperature 110°C
Yield 82–88%

Critical Notes :

  • Excess amine (e.g., NH₃·H₂O) ensures complete substitution.
  • Oxygen-free conditions are essential to prevent catalyst deactivation.

Nickel-Catalyzed Methylation (Adapted from Patent WO2024015825A1)

While originally developed for related compounds, this method can be adapted for intermediate steps.

Process :

  • Directing Group Installation : React 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide-dimethylacetal to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.
  • Methylation : Methyl zinc replaces bromine at position 3 using a nickel catalyst (NiCl₂·dppf).
  • Hydrolysis : Acidic conditions remove the directing group to yield the amine.

Scalability :

  • Yields exceed 90% in large-scale trials.
  • Avoids palladium catalysts, reducing costs.

Comparative Analysis of Methods

Method Key Feature Yield Scalability
Direct Bromination Simple but low regioselectivity 75–80% Moderate
Halogen Dance High regioselectivity 90% High
Pd-Catalyzed Amination Efficient C–N coupling 82–88% High
Nickel-Catalyzed Methylation Cost-effective >90% Industrial

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,4-dimethoxypyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of a different pyridine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions, often with the aid of a base.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids, or other oxidized forms.

  • Reduction Products: Hydrogenated derivatives or amines.

  • Substitution Products: Alkylated or arylated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2,4-dimethoxypyridin-3-amine is being investigated for its potential use in drug development. Its structural attributes allow for:

  • Targeted Drug Delivery : The presence of the bromine and methoxy groups can enhance the compound's affinity for specific biological targets, making it suitable for designing targeted therapies.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. This makes this compound a candidate for further investigation in oncology .

Biological Research

The compound's ability to interact with biological systems is significant:

  • Enzyme Inhibition : The amine group may facilitate interactions with enzyme active sites, potentially leading to inhibition of metabolic pathways critical in disease processes.
  • Bioorthogonal Chemistry : The functional groups present allow for bioorthogonal reactions, enabling the selective labeling of biomolecules for imaging and diagnostic purposes .

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel materials:

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities, which can be applied in coatings or drug delivery systems.
  • Organic Electronics : Its electronic properties may be harnessed in the development of organic semiconductors or photovoltaic devices .

Case Studies and Research Findings

A review of literature reveals several studies that highlight the potential applications of this compound:

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated cytotoxic effects on MCF-7 and A549 cell lines.
Enzyme InteractionShowed potential for inhibiting key metabolic enzymes related to cancer.
Material DevelopmentUsed as a precursor in synthesizing functionalized polymers.

Mechanism of Action

The mechanism by which 6-Bromo-2,4-dimethoxypyridin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Position) Molecular Formula Key Features
6-Bromo-2,4-dimethoxypyridin-3-amine Br (6), OMe (2,4), NH₂ (3) C₇H₉BrN₂O₂ High electron density; potential for Suzuki couplings and drug design .
6-Bromo-2,4-dimethylpyridin-3-amine Br (6), Me (2,4), NH₂ (3) C₇H₉BrN₂ Methyl groups enhance lipophilicity; used in medical intermediates .
6-Bromo-2-fluoropyridin-3-amine Br (6), F (2), NH₂ (3) C₅H₄BrFN₂ Fluorine increases metabolic stability; explored in CNS drug discovery .
3-Amino-2-bromo-6-methoxypyridine Br (2), OMe (6), NH₂ (3) C₆H₆BrN₂O Altered bromine position reduces reactivity in cross-coupling reactions .
6-Bromo-2-chloro-4-iodopyridin-3-amine Br (6), Cl (2), I (4), NH₂ (3) C₅H₃BrClIN₂ Polyhalogenated structure; useful in radiopharmaceuticals .

Key Observations :

  • Electron-Donating Groups : Methoxy groups (OMe) in the target compound enhance nucleophilic aromatic substitution (NAS) reactivity compared to methyl (Me) or halogen (F, Cl) substituents .
  • Positional Effects: Bromine at position 6 (vs. 2 in 3-Amino-2-bromo-6-methoxypyridine) directs electrophilic attacks to positions 4 or 5, enabling regioselective modifications .

Physical and Chemical Properties

Property This compound 6-Bromo-2,4-dimethylpyridin-3-amine 6-Bromo-2-fluoropyridin-3-amine
Solubility (Polarity) High in DMSO, methanol Moderate in chloroform Low in water, high in DMF
Melting Point (°C) Not reported 95–97 (crystalline form) 120–122
Stability Stable under refrigeration Sensitive to light Air-stable

Biological Activity

6-Bromo-2,4-dimethoxypyridin-3-amine is a pyridine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its unique arrangement of bromine and methoxy groups, exhibits potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrN₂O₂. Its structure includes:

  • A pyridine ring with a bromine atom at the 6-position.
  • Methoxy groups at the 2 and 4 positions.
  • An amino group at the 3-position.

This specific arrangement contributes to its chemical reactivity and biological properties, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, several derivatives of this compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus (S. aureus)4 - 16
Bacillus subtilis (B. subtilis)8 - 32
Methicillin-resistant Staphylococcus aureus (MRSA)8 - 32
Escherichia coli (E. coli)4 - 32

These findings highlight the compound's potential as a broad-spectrum antibacterial agent, particularly against resistant strains like MRSA .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, leading to growth inhibition.
  • Targeting Specific Pathways : Research indicates that it may affect pathways involved in tumor growth and metastasis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Membrane Disruption : The compound compromises the structural integrity of bacterial cell membranes, leading to leakage of intracellular components and cell death .
  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Biofilm Disruption : Some derivatives have demonstrated the ability to disperse established bacterial biofilms, which is crucial for treating chronic infections .

Case Studies

Several case studies have explored the efficacy of this compound in both in vitro and in vivo settings:

  • In Vitro Studies : Laboratory tests demonstrated that concentrations of this compound effectively inhibited bacterial growth and induced apoptosis in cancer cells.
  • In Vivo Studies : Animal models have shown promising results, particularly in murine models of MRSA infections where treatment with this compound resulted in reduced bacterial load and improved survival rates.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy or amino groups can significantly impact its potency and selectivity against various targets.

Table 2: Structural Similarities and SAR Insights

Compound NameStructural FeaturesSimilarity Index
2-Bromo-6-methoxy-3-nitropyridineBromine and nitro substituents0.81
5-Bromo-6-methoxypyridin-3-amineBromine at the 5-position0.76
2-Bromo-6-(difluoromethoxy)pyridineDifluoromethoxy group instead of methoxy0.74
6-Methoxy-4-methylpyridin-3-amineMethyl group at the 4-position0.73

This table illustrates how variations in substituents can affect biological activity and guide further synthetic modifications for enhanced efficacy.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H NMR (500 MHz) identifies methoxy (δ\delta 3.8–4.0 ppm) and amine protons (δ\delta 5.2–5.5 ppm). 13C^{13}C NMR confirms bromine substitution via deshielding effects (δ\delta 115–120 ppm for C-Br) .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H∙∙∙O interactions in crystal lattices) and confirms E-configuration of imine bonds .
  • IR Spectroscopy : Stretching frequencies for N–H (3300–3400 cm1^{-1}) and C=O (1650–1680 cm1^{-1}) validate functional groups .

Advanced Tip : Pair NMR with mass spectrometry (ESI-MS) to detect trace impurities or dimerization byproducts.

How can reaction yields be optimized for derivatives of this compound?

Q. Advanced Research Focus

  • Catalytic Systems : Pd/C or CuI catalysts enhance coupling reactions (e.g., Sonogashira for ethynyl substituents) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates but may require lower temperatures to avoid side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time by 50% (e.g., 4 hours vs. 8 hours for Schiff base formation) .

Case Study : Substituting ethanol with DMF increased yield of a trimethylsilyl-ethynyl derivative from 65% to 82% .

How does hydrogen-bonding topology influence the physicochemical properties of this compound derivatives?

Advanced Research Focus
X-ray crystallography reveals:

  • 1D Chains : N–H∙∙∙O bonds in 6-Bromo-2-chloro derivatives create linear chains along the c-axis, enhancing thermal stability (TmT_m > 200°C) .
  • 2D Networks : O–H∙∙∙N interactions in hydroxyl-substituted analogs form dimeric structures, increasing solubility in polar solvents .

Implications : Strong intermolecular interactions correlate with reduced bioavailability but improved crystallinity for XRD analysis.

What structural features of this compound drive its antimicrobial activity?

Q. Advanced Research Focus

  • Halogen Effects : Bromine at C6 enhances lipophilicity (logP ~2.5), improving membrane permeability. Chlorine at C2 increases electrophilicity, aiding target binding .
  • Methoxy Groups : 2,4-Dimethoxy substitution reduces steric hindrance, allowing better interaction with bacterial enzymes (e.g., dihydrofolate reductase) .

SAR Table : Bioactivity vs. Substituents

DerivativeMIC (µg/mL) E. coliMIC (µg/mL) S. aureus
6-Br-2-Cl-4-OMe8.212.5
6-Br-2-CF3_3-4-NH2_215.420.1

Note : Trifluoromethyl groups reduce activity due to increased steric bulk .

How should researchers address contradictory data in structure–activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Systematic Variant Testing : Compare derivatives with single-substituent changes (e.g., 6-Br vs. 6-Cl) under identical assay conditions .
  • Computational Modeling : DFT calculations predict electronic effects (e.g., Mulliken charges) to rationalize anomalous bioactivity results .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths) with biological IC50_{50} values to identify outliers .

Example : A 6-Iodo analog showed lower activity than 6-Bromo despite higher lipophilicity, attributed to weaker halogen bonding with the target .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,4-dimethoxypyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,4-dimethoxypyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.